2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound features a fluorobenzoyl group and an indole moiety, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through acylation reactions using 4-fluorobenzoyl chloride and an appropriate amine.
Coupling of the Indole and Fluorobenzoyl Groups: The final step involves coupling the indole moiety with the fluorobenzoyl group under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and ensuring high yields and purity through process optimization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the fluorobenzoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorobenzoyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
4-fluoro-N-phenylbenzamide: Contains a fluorobenzoyl group but lacks the indole moiety.
Indole-3-carboxylic acid: An oxidized derivative of indole with similar structural features.
Uniqueness
2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid is unique due to the combination of the fluorobenzoyl group and the indole moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPJLNVWVQKWMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389367 |
Source
|
Record name | N-(4-Fluorobenzoyl)tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39545-02-3 |
Source
|
Record name | N-(4-Fluorobenzoyl)tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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